molecular formula C13H13ClN2O2 B2487418 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide CAS No. 1797217-48-1

2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide

Cat. No.: B2487418
CAS No.: 1797217-48-1
M. Wt: 264.71
InChI Key: MUCYHYZGXLEPBE-UHFFFAOYSA-N
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Description

2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methoxybenzene and 1-cyanocyclopropane.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 2-chloro-6-methoxybenzene and a suitable acylating agent.

    Final Product: The intermediate is then reacted with 1-cyanocyclopropane under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis process.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-6-methoxyphenyl)acetamide: Lacks the cyanocyclopropyl group.

    N-(1-cyanocyclopropyl)acetamide: Lacks the chloro and methoxy substituents on the phenyl ring.

Uniqueness

2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide is unique due to the presence of both the chloro and methoxy groups on the phenyl ring, as well as the cyanocyclopropyl group. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-methoxyphenyl)-N-(1-cyanocyclopropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-18-11-4-2-3-10(14)9(11)7-12(17)16-13(8-15)5-6-13/h2-4H,5-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCYHYZGXLEPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)CC(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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